2-(Chloromethyl)-5-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXDCBRSKRVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561207 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75342-33-5 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloromethyl 5 Methoxypyridine
Classical and Contemporary Synthetic Routes
The preparation of 2-(chloromethyl)-5-methoxypyridine can be broadly categorized into two main approaches: the direct chloromethylation of a substituted pyridine (B92270) and the transformation of a pre-existing functional group on the pyridine ring into a chloromethyl group.
Chloromethylation of 2-Methoxypyridine (B126380) with Formaldehyde (B43269) and Hydrochloric Acid
A primary and direct method for synthesizing this compound is the Blanc chloromethylation reaction. alfa-chemistry.com This electrophilic aromatic substitution reaction involves the introduction of a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride. alfa-chemistry.comwikipedia.org In this specific synthesis, 2-methoxypyridine serves as the aromatic substrate. The reaction proceeds under acidic conditions, where formaldehyde is activated to form a highly electrophilic species, which then attacks the pyridine ring. wikipedia.org The presence of the methoxy (B1213986) group at the 2-position directs the incoming chloromethyl group primarily to the 5-position of the pyridine ring.
The efficiency of the Blanc chloromethylation is often enhanced by the use of a Lewis acid catalyst. alfa-chemistry.com Zinc chloride (ZnCl₂) is a commonly employed catalyst in these reactions. wikipedia.orgdur.ac.uk The catalyst functions by further polarizing the formaldehyde carbonyl group, thereby increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring. wikipedia.org Other Lewis acids such as aluminum chloride and tin(IV) chloride have also been utilized. dur.ac.uk In some instances, particularly with activated aromatic rings, the reaction can proceed without a catalyst. dur.ac.uk Protic acids like sulfuric acid, phosphoric acid, and acetic acid can also serve as catalysts. dur.ac.uk The choice of catalyst can significantly influence the reaction rate and the yield of the desired product. For instance, the use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has been explored to improve the chloromethylation of aromatic compounds like m-xylene, suggesting potential applicability in pyridine systems to enhance reaction yields and product purity. iosrjournals.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratios of the reactants and catalyst. For example, in the chloromethylation of p-xylene, the reaction is conducted at 60-70°C for seven hours while continuously introducing hydrogen chloride gas. sciencemadness.org Similarly, studies on the chloromethylation of thiophene (B33073) have shown that controlling the addition rate of gaseous hydrogen chloride can increase the yield of the chloromethylated product. google.com The solvent system also plays a vital role; acetic acid is often used as a solvent in chloromethylation reactions. sciencemadness.org Careful control of these conditions helps to minimize the formation of byproducts, such as diarylmethanes, which can arise from further reaction of the product with the starting material. wikipedia.org
Derivation from 2-Hydroxymethylpyridine Intermediates
An alternative and often more controlled route to this compound involves the conversion of a hydroxymethyl group at the 2-position of the pyridine ring. This two-step approach first requires the synthesis of the corresponding alcohol, 2-hydroxymethyl-5-methoxypyridine, which is then chlorinated.
The precursor, 2-hydroxymethyl-5-methoxypyridine, can be synthesized from 2-methyl-5-substituted pyridine derivatives. One common strategy involves the oxidation of the methyl group. For instance, 2-picoline (2-methylpyridine) can be oxidized to N-oxide 2-methylpyridine (B31789) using hydrogen peroxide in acetic acid. google.com This intermediate can then be rearranged to 2-pyridylcarbinol acetate, which upon hydrolysis yields 2-pyridinemethanol. google.com
Another approach starts with 2-amino-5-methylpyridine, which can be converted to 2-hydroxy-5-methylpyridine (B17766). orgsyn.org This transformation is typically achieved via diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by heating. orgsyn.org The resulting 2-hydroxy-5-methylpyridine can then be subjected to further reactions to introduce the methoxy group and convert the methyl group to a hydroxymethyl group. For example, 2-hydroxy-5-methylpyridine can be produced with an 83% yield by the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant. google.com
A patent describes a process for preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine which involves multiple steps starting from the acylation of 2-methyl-1-penten-1-alkoxy-3-one. google.com Although this example has different substituents, the general principles of building up the pyridine ring and functionalizing it can be applied to the synthesis of 2-hydroxymethyl-5-methoxypyridine.
Table 1: Synthesis of 2-Hydroxymethylpyridine Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Amino-5-methylpyridine | 1. H₂SO₄, NaNO₂ 2. NaOH | 2-Hydroxy-5-methylpyridine | 61% | orgsyn.org |
| 3-Cyano-6-hydroxypyridine | H₂, Pd/C, Acid, Anionic Surfactant | 2-Hydroxy-5-methylpyridine | 83% | google.com |
| 2-Picoline | 1. H₂O₂, Acetic Acid 2. Glacial Acetic Acid 3. Hydrolysis | 2-Pyridinemethanol | Not Specified | google.com |
Once the 2-hydroxymethyl-5-methoxypyridine intermediate is obtained, the final step is the chlorination of the hydroxymethyl group. This is a standard organic transformation and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. prepchem.comgoogle.com The reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride, at a controlled temperature. prepchem.com For example, the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride was achieved by reacting the corresponding hydroxymethyl derivative with thionyl chloride in methylene chloride. prepchem.com
Other chlorinating agents that can be employed include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com The choice of chlorinating agent and reaction conditions can be tailored to optimize the yield and minimize side reactions. A patent describes the use of a mixture of phosphorus(V) chloride and phosphoryl chloride for a similar transformation. google.com
Table 2: Chlorination of Hydroxymethyl Intermediates
| Starting Material | Chlorinating Agent | Product | Reference |
| 4-Methoxy-3,5-dimethyl-2-pyridylmethanol | Thionyl chloride | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | prepchem.com |
| 2-Alkoxy-5-alkoxymethyl-pyridine derivative | Phosphorus(V) chloride, Phosphoryl chloride | 2-Chloro-5-chloromethyl-pyridine | google.com |
N-Oxide Mediated Synthetic Approaches
A prominent strategy for introducing a chloromethyl group at the C-2 position of a pyridine ring involves the use of a pyridine N-oxide intermediate. This approach circumvents issues associated with direct chlorination and offers a regioselective route to the desired product. The process is typically a two-step sequence involving the oxidation of the pyridine nitrogen followed by a rearrangement reaction with a chlorinating agent.
The initial step in this sequence is the oxidation of the corresponding methylpyridine precursor, in this case, 2-methyl-5-methoxypyridine, to its N-oxide. The nitrogen atom in the pyridine ring is oxidized to an N-oxide, a transformation that alters the electronic properties of the ring, facilitating subsequent reactions. wikipedia.org
Hydrogen peroxide is a common and atom-economical oxidant for this purpose. acs.org The reaction is often performed in the presence of a catalyst to enhance efficiency and selectivity. tamu.edu Various oxidizing systems have been developed for the N-oxidation of pyridine derivatives, each with specific advantages. arkat-usa.org For instance, the use of hydrogen peroxide in conjunction with catalysts like phosphotungstic acid has been explored for the N-oxidation of alkylpyridines. tamu.edu Another approach involves using methyltrioxorhenium (MTO) as a catalyst, which can effectively promote the oxidation of substituted pyridines with aqueous hydrogen peroxide. arkat-usa.org The choice of oxidant and catalyst is crucial and can be tailored based on the specific substrate and desired reaction conditions. acs.org
Table 1: Selected Oxidizing Systems for Pyridine N-Oxidation
| Oxidizing Agent | Catalyst/Co-reagent | Substrate Example | Key Features |
| Hydrogen Peroxide | Acetic Acid | Picolinic Acid | A classic and widely used method. arkat-usa.org |
| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | High yields with low catalyst loading. arkat-usa.org |
| Hydrogen Peroxide | Phosphotungstic Acid | 2-Methylpyridine | Used in industrial processes, but safety concerns regarding H₂O₂ decomposition exist. tamu.edu |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | 3-Substituted pyridines | Effective but can be costly and pose safety issues on a large scale. acs.orgarkat-usa.org |
Once the 2-methyl-5-methoxypyridine-N-oxide is formed, it is reacted with a suitable chlorinating agent. This step induces a rearrangement that results in the formation of the 2-(chloromethyl) group. Several chlorinating agents have been shown to be effective for this transformation with 2-methylpyridine-N-oxide (2-picoline-N-oxide), providing a model for the synthesis of its 5-methoxy derivative. researchgate.net
Phosphoryl chloride (POCl₃) is a particularly effective reagent, achieving high conversion and selectivity in the presence of a base like triethylamine (B128534). researchgate.net Other reagents such as phosgene, ethyl chloroformate, and chloroacetyl chloride also yield 2-chloromethylpyridine, albeit in more moderate yields. researchgate.net The reaction with trichloroacetyl chloride is also known to produce 2-pyridylmethyl chloride in high yields. researchgate.net Conversely, certain other potential chlorinating agents, including titanium tetrachloride and sulfuryl chloride, have been found to be ineffective in this specific conversion. researchgate.net
Table 2: Reactivity of Chlorinating Agents with 2-Picoline-N-oxide
| Chlorinating Agent | Base/Additive | Yield/Conversion of 2-Chloromethylpyridine | Reference |
| Phosphoryl chloride (POCl₃) | Triethylamine | 90% conversion, 98% selectivity | researchgate.net |
| Phosgene | - | Moderate yield | researchgate.net |
| Ethyl chloroformate | - | Moderate yield | researchgate.net |
| Thionyl chloride (SOCl₂) | - | Moderate yield reported for similar reactions. | researchgate.net |
| Trichloroacetyl chloride | - | High yield | researchgate.net |
| Titanium tetrachloride | - | Did not convert | researchgate.net |
Continuous Flow Reaction Modules for Derivatization
Modern synthetic chemistry increasingly employs continuous flow technology to enhance efficiency, safety, and scalability. This approach is applicable to the synthesis and derivatization of heterocyclic compounds like this compound. asianpubs.orgresearchgate.net Flow chemistry involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur under precisely controlled conditions. mdpi.com
For instance, a method for the continuous preparation of 2-chloro-5-chloromethylpyridine has been developed using a microchannel reactor. google.com In this process, 2-chloro-5-methylpyridine (B98176) is reacted with sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile as a radical initiator. The reaction is carried out at elevated temperatures within the microreactor, and the residence time is carefully controlled by adjusting the feed flow rate to optimize the yield of the desired product. google.com This technology offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward scaling-up. mdpi.com Studies have also demonstrated the use of flow reactors for the efficient derivatization of 2-chloro-5-(chloromethyl)pyridine (B46043) to produce bioactive compounds. asianpubs.orgresearchgate.net
Table 3: Example of Continuous Flow Chlorination
| Parameter | Value/Condition |
| Starting Material | 2-Chloro-5-methylpyridine |
| Chlorinating Agent | Sulfuryl chloride |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Reactor Type | Microchannel reactor |
| Temperature | 80–130°C |
| Key Advantage | Control over residence time, improved safety and efficiency. google.com |
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields. Research has focused on elucidating the pathways of chloromethylation and the specific roles that catalysts and additives play in these processes.
Elucidation of Reaction Mechanisms in Chloromethylation
The mechanism for the conversion of a 2-methylpyridine-N-oxide to a 2-(chloromethyl)pyridine (B1213738) via a chlorinating agent like phosphoryl chloride is a well-studied example of a rearrangement reaction. The process is believed to initiate with the nucleophilic attack of the N-oxide oxygen onto the electrophilic chlorinating agent (e.g., phosphorus in POCl₃). This forms a reactive adduct.
Following the formation of this intermediate, a base present in the reaction mixture, such as triethylamine, abstracts a proton from the 2-methyl group. This deprotonation generates an anhydrobase (a neutral, ylide-like species). This species then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction, where the bond between the nitrogen and the oxygen-substituent group migrates. The subsequent collapse of the rearranged intermediate, involving an attack by a chloride ion, leads to the formation of the 2-(chloromethyl)pyridine product and a phosphate (B84403) byproduct. researchgate.net This mechanistic pathway explains the regioselective formation of the 2-(chloromethyl) isomer from the 2-methyl-N-oxide precursor.
Role of Catalysts and Additives in Reaction Pathways
Catalysts and additives are instrumental in directing the course of chlorination reactions and enhancing their efficiency. In the N-oxide mediated pathway, the addition of a base is critical. Organic bases like triethylamine or N,N-diisopropylethylamine are often required to facilitate the reaction with chlorinating agents such as phosphorus oxychloride. researchgate.netgoogle.com The base serves to deprotonate the methyl group in the key anhydrobase formation step, thereby enabling the subsequent rearrangement.
In alternative, direct chlorination routes, transition metal catalysts play a pivotal role. For example, a method for synthesizing 2-chloro-5-chloromethyl pyridine involves the direct gas-phase chlorination of 3-methylpyridine (B133936) using chlorine gas over a supported palladium chloride catalyst. patsnap.com In this process, the palladium catalyst is essential for activating the reactants and promoting the desired chlorination at both the ring and the methyl group, leading to the target product with a molar yield of around 50%. patsnap.com Such catalytic systems can increase reaction speed and improve selectivity towards the desired product, offering an alternative to the N-oxide route. patsnap.comresearchgate.net
By-product Formation and Mitigation Strategies
Detailed studies identifying specific by-products in the synthesis of this compound and the strategies to mitigate their formation are not described in the available literature. For related compounds, such as the chlorination of 2-chloro-5-methylpyridine, the formation of polychlorinated by-products is a known issue. In such cases, controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to minimize unwanted side reactions. However, without specific experimental data for this compound, any discussion of by-products would be speculative.
Process Optimization and Green Chemistry Approaches in Synthesis
While green chemistry principles are broadly applicable to organic synthesis, specific applications to the production of this compound are not documented.
Solvent Selection and Minimization
The selection of appropriate solvents is a key aspect of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. For similar chlorination reactions, solvents like dichloromethane (B109758) or toluene (B28343) are sometimes used. google.comprepchem.com The ideal solvent for the synthesis of this compound would need to be determined experimentally, considering factors like reactant solubility, reaction temperature, and ease of removal and recycling.
Atom Economy and Waste Reduction in Synthesis
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comresearchgate.net Calculating the atom economy for a potential synthesis route of this compound would require a defined reaction scheme, which is not currently available in detail. Generally, addition and rearrangement reactions offer higher atom economy than substitution or elimination reactions. jk-sci.com Waste reduction strategies would focus on minimizing solvent use, recycling catalysts, and converting by-products into useful materials. nih.gov
Telescoped Synthesis and One-Pot Reactions
Telescoped or one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. mdpi.comrsc.org The feasibility of a telescoped synthesis for this compound would depend on the compatibility of the reaction conditions and reagents for the various steps involved. There is no specific information available on the application of this approach for this compound.
Comparative Analysis of Synthetic Efficiency and Selectivity
A comparative analysis of different synthetic methodologies would require data from various established routes to this compound. As this information is not available, a meaningful comparison is not possible.
Yield and Purity Considerations Across Different Methodologies
Information regarding the achievable yields and purity levels for the synthesis of this compound is not present in the scientific literature. For context, the synthesis of the related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, has been reported with yields exceeding 96% and high purity. google.com However, these figures cannot be directly applied to the synthesis of this compound.
Regioselectivity and Stereoselectivity in Pyridine Derivatization
The derivatization of the this compound scaffold is a nuanced process governed by the principles of regioselectivity and stereoselectivity. The inherent asymmetry of the pyridine ring, combined with the distinct electronic influences of the chloromethyl and methoxy substituents, presents both challenges and opportunities for controlled chemical transformations. Regioselectivity, which dictates the position of chemical modification on the pyridine ring, is a critical factor in determining the final structure and properties of the resulting derivatives.
The pyridine ring in this compound possesses multiple non-equivalent positions for substitution. The electron-donating methoxy group at the C-5 position tends to direct electrophilic attack to the C-4 and C-6 positions, which are ortho and para to it. Conversely, the pyridine nitrogen and the electron-withdrawing nature of the ring system favor nucleophilic attack, primarily at the C-2 and C-6 positions. The chloromethyl group at C-2 serves as a primary site for nucleophilic substitution reactions.
Recent studies have demonstrated that the regiochemical outcome of pyridine functionalization can be precisely controlled by the choice of reagents and reaction conditions. For instance, in the alkylation of pyridines using 1,1-diborylalkanes, the regioselectivity can be steered to favor either the C-2 or C-4 position. acs.org While unsubstituted pyridine often yields C-4 alkylation products, the presence of directing groups and specific mediators can favor C-2 substitution. acs.org This methodology allows for the controlled installation of alkyl groups, which is a powerful tool for creating diverse pyridine derivatives. acs.org
The synthesis of related chloro-substituted pyridines highlights the challenges associated with achieving high regioselectivity. The direct chlorination of 2-chloro-5-methylpyridine to produce 2-chloro-5-chloromethylpyridine can lead to the formation of polychlorinated by-products. google.com This lack of uniform reaction necessitates careful control over the process to avoid over-chlorination and complex purification steps. google.com Alternative synthetic routes, such as the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent, have been developed to achieve a more controlled synthesis of the desired product. google.com
The table below illustrates the concept of regiocontrol in pyridine alkylation, showing how different substrates and conditions can lead to specific isomers.
Table 1: Regioselective Alkylation of Pyridine Derivatives
| Pyridine Substrate | Reagent/Conditions | Major Product | Regioselectivity (C2:C4) | Reference |
|---|---|---|---|---|
| Pyridine | 1,1-Diborylalkane, ZnMe₂ | C4-Alkylated Pyridine | >1:20 | acs.org |
| 3-Methylpyridine | 1,1-Diborylalkane, Alkyllithium | C2-Alkylated Pyridine | >20:1 | acs.org |
This table is illustrative of general principles in pyridine derivatization and is based on findings from related pyridine compounds.
Stereoselectivity becomes a consideration when a new chiral center is created during derivatization. The chloromethyl group of this compound is prochiral. A nucleophilic substitution at this site could, in principle, proceed through a stereocontrolled mechanism if a chiral nucleophile or catalyst is employed, leading to a single enantiomer of the product. However, specific studies detailing stereoselective derivatization at this position on this compound are not extensively covered in the surveyed literature. Such transformations would be of significant interest for the synthesis of enantiomerically pure, biologically active molecules.
In more complex systems, regioselectivity is paramount. For example, in the multi-component synthesis of benzo[c]pyrazolo acs.orggoogle.comnaphthyridines from isatin, malononitrile, and 3-aminopyrazole, the reaction proceeds through a series of steps including Knoevenagel condensation and Michael addition, where the regiochemical outcome is precisely controlled to form the desired heterocyclic core. nih.gov Similarly, the synthesis of methoxypyridine-derived gamma-secretase modulators involves the regioselective nucleophilic aromatic substitution of 6-bromo-2-methoxy-3-aminopyridine, demonstrating the controlled functionalization of a polysubstituted pyridine ring. nih.gov
The table below summarizes the types of reactions and their regiochemical considerations relevant to the derivatization of substituted pyridines.
Table 2: Reaction Types and Regiochemical Considerations
| Reaction Type | Substrate Class | Key Challenge/Consideration | Typical Outcome | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Activated Pyridines | Directing effects of substituents | Substitution at C4/C6 | General Principle |
| Nucleophilic Alkylation | Pyridines | Control of C2 vs. C4 addition | Reagent-dependent regioselectivity | acs.org |
| Free-Radical Chlorination | Methylpyridines | Avoiding polychlorination | Mixture of products without control | google.com |
| Nucleophilic Aromatic Substitution | Halogenated Pyridines | Position of the leaving group | Substitution at the most activated position | nih.gov |
Reactivity and Derivatization Chemistry of 2 Chloromethyl 5 Methoxypyridine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom in the chloromethyl group of 2-(chloromethyl)-5-methoxypyridine is a good leaving group, making this position highly reactive towards nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse pyridine (B92270) derivatives.
Reaction with Amines for Pyridine Derivative Synthesis
The reaction of this compound with amines is a common method for the synthesis of various pyridine-based compounds. organic-chemistry.orgmdpi.com Amines, acting as nucleophiles, attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. chemguide.co.uk This reaction can proceed with primary, secondary, and even tertiary amines, leading to the formation of secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts, respectively. chemguide.co.uklibretexts.org
The initial reaction between a primary amine and this compound yields a secondary amine. However, the resulting secondary amine is also nucleophilic and can further react with another molecule of this compound to form a tertiary amine. chemguide.co.ukchemguide.co.uk This process can continue, with the tertiary amine reacting to form a quaternary ammonium salt. chemguide.co.uklibretexts.org To control the extent of alkylation and favor the formation of the desired product, reaction conditions such as the stoichiometry of the reactants must be carefully managed. chemguide.co.uk Using a large excess of the amine can help to favor the formation of the primary substitution product. chemguide.co.uk
The synthesis of various substituted pyridine derivatives through this method is of significant interest due to the prevalence of the pyridine scaffold in bioactive molecules. researchgate.net
Table 1: Examples of Pyridine Derivative Synthesis via Amination
| Amine Reactant | Product Type |
|---|---|
| Primary Amine (R-NH2) | Secondary Amine |
| Secondary Amine (R2NH) | Tertiary Amine |
Reactions with Thiols and Alcohols
Similar to amines, thiols and alcohols can act as nucleophiles and react with this compound. The reaction with a thiol (R-SH) leads to the formation of a thioether derivative, where the sulfur atom is bonded to the methylene (B1212753) group of the pyridine. These reactions are significant as sulfur-containing compounds have various applications. biolmolchem.com The controlled oxidation of the resulting thioether can lead to sulfoxides and sulfones, further diversifying the accessible derivatives. researchgate.net
Alcohols (R-OH) can also displace the chloride to form ether derivatives. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, increasing its nucleophilicity. The formation of 2-alkoxy-5-alkoxymethyl-pyridine derivatives has been reported through the reaction with alcohols and their alkali metal salts. google.com
Formation of Pyridinium (B92312) Salts and Quaternary Ammonium Compounds
As mentioned, the reaction with tertiary amines leads to the formation of quaternary ammonium compounds, which are a type of pyridinium salt. nih.gov These salts are characterized by a positively charged nitrogen atom within the pyridine ring and are often crystalline solids. nih.gov The formation of pyridinium salts is a general reaction for N-alkylated pyridine systems and can be achieved by reacting with various alkylating agents. researchgate.net These compounds have applications as ionic liquids and phase-transfer catalysts. researchgate.netrsc.org
Applications in Alkylation Reactions
Due to the reactive chloromethyl group, this compound can be used as an alkylating agent. drugbank.comwikipedia.orgdrugs.com It can introduce the (5-methoxypyridin-2-yl)methyl group to a variety of nucleophilic substrates. This property is fundamental to its role as a building block in the synthesis of more complex molecules, including those with potential biological activity. nih.govpharmacologyeducation.org The alkylation can occur on carbon, nitrogen, oxygen, or sulfur nucleophiles, highlighting the versatility of this reagent.
Redox Chemistry of this compound
The functional groups of this compound can also undergo oxidation-reduction reactions, providing pathways to other important classes of pyridine derivatives.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation to a carboxylic acid, yielding 5-methoxypyridine-2-carboxylic acid, is a known transformation. sigmaaldrich.com This conversion can be achieved using various oxidizing agents. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.
The direct oxidation to an aldehyde can be more challenging to achieve without over-oxidation to the carboxylic acid. However, specific and mild oxidizing agents can be employed for this purpose. These transformations expand the synthetic utility of this compound by providing access to pyridines with different oxidation states at the 2-position.
Reduction Reactions to Methyl Analogs
The reduction of the chloromethyl group in this compound to a methyl group yields 2-methyl-5-methoxypyridine. While specific literature detailing this exact transformation is not abundant, the reduction of similar benzylic and heterocyclic halides is a well-established process in organic chemistry. Common methods for such reductions involve catalytic hydrogenation or the use of hydride reagents.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely employed method for the dehalogenation of benzylic and related halides. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the oxidative addition of the carbon-chlorine bond to the palladium surface, followed by hydrogenolysis.
A plausible reaction scheme for the reduction of this compound is presented in Table 1.
Table 1: Plausible Catalytic Hydrogenation of this compound
| Reactant | Reagents | Product |
|---|
The addition of a base is often necessary to neutralize the hydrochloric acid formed during the reaction, which can otherwise poison the catalyst.
Hydride Reductants: Alternatively, hydride reagents can be used for the reduction of the chloromethyl group. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) would also reduce the pyridine ring, milder reagents can be selective for the C-Cl bond. For instance, reductions of benzylic halides have been achieved using sodium borohydride (B1222165) in the presence of a catalyst or in polar aprotic solvents. Another effective method for the reduction of (chloromethyl)pyridines involves the use of triphenyltin (B1233371) hydride, which proceeds via a free-radical mechanism.
It is important to note that a known synthesis route to 2-methyl-5-methoxypyridine starts from 3-hydroxy-6-methylpyridine, which is methylated using potassium hydroxide (B78521) and methyl iodide in dimethyl sulfoxide (B87167). prepchem.com
Cross-Coupling Reactions and Advanced Functionalization
The presence of a chlorine atom in the methyl group and the potential for further functionalization of the pyridine ring make this compound a candidate for various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group is more akin to a benzylic halide, its reactivity in palladium-catalyzed couplings can be explored.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide. While aryl and vinyl halides are the most common substrates, benzylic halides can also participate in these reactions. A potential Suzuki-Miyaura coupling of this compound with an arylboronic acid would lead to the formation of a 2-(arylmethyl)-5-methoxypyridine. The general conditions for such a reaction are outlined in Table 2. The reactivity of 2-chloropyridines in Suzuki-Miyaura couplings with arylboronic acids has been demonstrated, suggesting that the pyridine nitrogen does not completely inhibit the catalytic cycle. researchgate.netnih.gov
Table 2: Generalized Suzuki-Miyaura Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. This reaction is known for its high functional group tolerance and has been successfully applied to 2-heterocyclic organozinc reagents and aryl chlorides. nih.gov A Negishi coupling of this compound with an organozinc reagent could provide an efficient route to various derivatives.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide. wikipedia.orgjk-sci.comorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is catalyzed by palladium and a copper co-catalyst and is a powerful method for the formation of C(sp²)-C(sp) bonds. The application of this reaction to this compound would result in the formation of propargylpyridine derivatives.
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of reactions involving substituted aromatic and heteroaromatic compounds. For this compound, computational analysis can provide insights into the electronic properties of the pyridine ring and the reactivity of the chloromethyl group.
DFT calculations can be used to determine the electron density at different positions of the pyridine ring, predicting the most likely sites for electrophilic or nucleophilic attack. For instance, the methoxy (B1213986) group at the 5-position is an electron-donating group, which would activate the ortho and para positions (positions 4 and 6) towards electrophilic substitution. Conversely, the nitrogen atom and the electron-withdrawing nature of the pyridine ring influence the reactivity in nucleophilic aromatic substitution reactions.
The reactive chloromethyl group of this compound makes it a valuable building block for the synthesis of various heterocyclic systems.
Imidazole (B134444) Systems: A common route to the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. nih.govnih.govacs.orgorganic-chemistry.orgrsc.org By analogy, this compound could potentially be converted to the corresponding 2-(aminomethyl)-5-methoxypyridine, which could then undergo cyclization with an appropriate reagent to form a tetrahydroimidazo[1,2-a]pyridine derivative. A more direct approach could involve the reaction of this compound with a suitable diamine, leading to the formation of an imidazole or related heterocyclic ring.
Triazole Systems: The synthesis of triazolopyridines often starts from substituted pyridines. For example, nih.govnih.govacs.orgtriazolo[4,3-a]pyridines can be synthesized from 2-chloropyridine (B119429) and hydrazides in a palladium-catalyzed reaction followed by dehydration. organic-chemistry.org This suggests a potential pathway where this compound could be functionalized to introduce a hydrazine (B178648) moiety, which could then be cyclized to form a triazole ring fused to the pyridine. The synthesis of 1,2,4-triazolo[1,5-a]pyridines has also been reported through various methods, including catalyst-free microwave-mediated synthesis from enaminonitriles. organic-chemistry.orgnih.gov
Derivatives with Modified Substituents
The introduction of additional halogen atoms onto the pyridine ring of this compound can provide intermediates for further functionalization.
Bromination: Electrophilic bromination of methoxypyridines typically occurs at the positions activated by the methoxy group. For this compound, the methoxy group at the 5-position would direct bromination to the 4- and 6-positions. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent are commonly used for the bromination of activated aromatic rings. The synthesis of 2-bromo-3-methoxypyridine (B21398) has been achieved by reacting 2-bromo-3-pyridinol with methyl iodide. prepchem.com Similarly, 5-bromo-2-methoxypyridine (B44785) is synthesized from 2,5-dibromopyridine (B19318) and sodium methoxide. chemicalbook.com
Iodination: Similar to bromination, iodination would be expected to occur at the activated positions of the pyridine ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) has been reported from 2-chloro-5-methylpyridine (B98176) via a multi-step process involving nitration, reduction, diazotization, and iodination. google.com This suggests that direct iodination of the methoxypyridine ring is a feasible transformation.
Table 3: Potential Halogenation Reactions of this compound
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-2-(chloromethyl)-5-methoxypyridine and/or 6-Bromo-2-(chloromethyl)-5-methoxypyridine |
The regioselectivity of these halogenation reactions would likely be influenced by the steric hindrance of the chloromethyl group at the 2-position and the electronic effects of the substituents.
2 Introduction of Other Functional Groups (e.g., Trifluoromethyl, Cyano)
The reactive chloromethyl group at the 2-position of this compound serves as a versatile handle for the introduction of various other functional groups, significantly expanding the synthetic utility of this scaffold. Nucleophilic substitution reactions are the primary pathway for these transformations. This section focuses on the derivatization of this compound to introduce trifluoromethyl and cyano moieties, which are of significant interest in medicinal chemistry and materials science due to their unique electronic properties.
Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While direct trifluoromethylation of this compound is not extensively documented in publicly available literature, established methods for the trifluoromethylation of benzylic chlorides provide a strong precedent for this transformation.
One of the most effective methods involves a copper-catalyzed nucleophilic trifluoromethylation. This reaction typically employs a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a copper(I) catalyst.
Detailed Research Findings:
Research on the copper-catalyzed trifluoromethylation of benzylic chlorides has demonstrated that primary and secondary benzylic chlorides react with trifluoromethyltrimethylsilane to yield the corresponding trifluoromethylated products in good to high yields. rsc.org The reaction is typically catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.org This method is notable for its applicability to a range of benzylic chlorides, including those with various substituents on the aromatic ring. nih.govbeilstein-journals.org
The proposed mechanism for this transformation involves the formation of a [CuCF3] species, which then participates in the nucleophilic substitution of the benzylic chloride. nih.gov The reaction conditions are generally mild, making this a synthetically valuable method for the introduction of the CF3 group.
A representative reaction is shown below:
Table 1: Representative Copper-Catalyzed Trifluoromethylation of a Benzylic Chloride
| Substrate | Reagent | Catalyst | Solvent | Product | Yield |
| Benzylic Chloride | TMSCF3 | CuTC | DMF | Benzylic Trifluoromethane | Good to High |
Yields are reported as "Good to High" based on general findings for benzylic chlorides, as a specific yield for this compound is not available in the cited literature.
Introduction of the Cyano Group
The cyanation of this compound to form (5-methoxypyridin-2-yl)acetonitrile is a more directly analogous transformation to well-documented procedures. The chloromethyl group is susceptible to nucleophilic attack by the cyanide ion (CN-), typically sourced from an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Detailed Research Findings:
The reaction is a standard SN2-type nucleophilic substitution where the cyanide ion displaces the chloride. prepchem.comacs.org The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being particularly effective at solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. nih.govgoogle.com Ethanolic solutions of potassium or sodium cyanide are also commonly used. acs.org
A detailed procedure for the cyanation of a structurally similar compound, 2,3-dichloro-5-trifluoromethylpyridine, provides a strong model for the expected reaction conditions and yield. In this patented example, the reaction is carried out using sodium cyanide in propionitrile, often with an activating agent like 4-dimethylaminopyridine (B28879) (4-DMAP), to afford the cyanated product in high yield.
Table 2: Cyanation of a Substituted 2-Chloropyridine Derivative
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
| 2,3-dichloro-5-trifluoromethylpyridine | Sodium Cyanide, 4-DMAP | Propionitrile | 15°C | 5 hours | 3-chloro-2-cyano-5-trifluoromethylpyridine | 73-84% |
Based on these established methods, the synthesis of (5-methoxypyridin-2-yl)acetonitrile from this compound can be reliably predicted.
Table 3: Predicted Synthesis of (5-Methoxypyridin-2-yl)acetonitrile
| Substrate | Reagent | Solvent | Product |
| This compound | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) or Ethanol | (5-Methoxypyridin-2-yl)acetonitrile |
This reaction provides a straightforward and efficient route to the corresponding pyridineacetonitrile derivative, a valuable intermediate for further synthetic transformations.
Role as a Versatile Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from the presence of two key functional groups: the pyridine ring and the chloromethyl group. The pyridine ring is a common motif in biologically active molecules, and the methoxy substituent can influence the electronic properties and metabolic stability of the final compound. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the straightforward attachment of the pyridine moiety to other molecular fragments.
The development of multifunctional materials and complex bioactive molecules often requires the use of precisely functionalized building blocks. klinger-lab.de Trifluoromethoxylated pyridines and pyrimidines, for instance, are considered valuable building blocks for discovering new drugs and agrochemicals due to the unique properties conferred by the OCF3 group. rsc.org While not identical, this compound shares the principle of being a functionalized pyridine that serves as a starting point for more complex structures. Its reactive nature makes it suitable for incorporation into larger, multifunctional systems through controlled synthetic pathways. klinger-lab.de The ability to use such precursors is crucial in modern organic chemistry to construct elaborate molecular architectures. klinger-lab.de
This compound is an important intermediate in the synthesis of various substituted pyridine derivatives. The chloromethyl group is an excellent electrophilic site, readily undergoing reaction with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position of the pyridine ring. For example, similar structures like 2-chloro-5-(chloromethyl)pyridine (B46043) are used as key intermediates in the synthesis of neonicotinoid compounds, which have significant insecticidal activity. chemicalbook.comnih.gov The synthesis of these derivatives often involves reacting the chloromethylpyridine with an appropriate nucleophile to form a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, demonstrating the versatility of this class of compounds in constructing a library of pyridine derivatives.
Applications in Pharmaceutical Synthesis
The pyridine nucleus is a fundamental scaffold in medicinal chemistry, appearing in a vast number of therapeutic agents. The specific substitution pattern of this compound and its analogs makes them particularly valuable in the synthesis of targeted, high-value pharmaceutical compounds.
One of the most significant applications of chloromethylpyridine derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders. nih.gov The PPI pharmacophore consists of a 2-pyridylmethylsulfinylbenzimidazole backbone. nih.gov While the blockbuster drug Omeprazole (B731) itself uses the closely related analogue, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine, the synthetic principle is directly applicable. rasayanjournal.co.inrjpbcs.com
The synthesis involves a crucial coupling step where the chloromethylpyridine derivative reacts with a substituted mercaptobenzimidazole. chemicalbook.com In a typical procedure, 2-mercapto-5-methoxybenzimidazole is treated with a base like sodium hydroxide, and then the resulting thiolate anion reacts with the chloromethylpyridine derivative in a nucleophilic substitution reaction to form a thioether intermediate. chemicalbook.com This intermediate is subsequently oxidized to the final sulfoxide product, Omeprazole. rjpbcs.comscispace.com This reaction highlights the role of the chloromethyl group as a key linker between the pyridine and benzimidazole (B57391) moieties of the final drug.
| Reactant 1 | Reactant 2 | Key Reagents | Product (Thioether Intermediate) |
|---|---|---|---|
| 2-mercapto-5-methoxybenzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Sodium hydroxide, Ethanol, Water | 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridyl)methylthio)-1H-benzimidazole |
Beyond PPIs, chloromethylpyridine intermediates are instrumental in creating other bioactive molecules. For instance, research into new anticancer agents has led to the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2. nih.gov The synthesis of these complex heterocyclic systems can start from functionalized pyridine precursors. In one study, a nicotinamide derivative was reacted with chloroacetyl chloride to produce a 2-(chloromethyl)pyridopyrimidine intermediate, demonstrating a pathway for elaborating the pyridine core into a more complex, bioactive scaffold. nih.gov Similarly, 2-chloro-5-(chloromethyl)pyridine is a precursor for synthesizing hydrazone compounds that have shown promising antimicrobial and anti-malarial effects. researchgate.net
Enzyme inhibition is a cornerstone of modern drug design, targeting enzymes involved in various pathological conditions. nih.govmdpi.com Pyridine-containing compounds are frequently designed as enzyme inhibitors due to the ability of the pyridine nitrogen to form hydrogen bonds and participate in other interactions within an enzyme's active site.
The reactive nature of this compound makes it a useful building block for creating such inhibitors. By reacting it with various nucleophiles, chemists can attach the methoxypyridine scaffold to other fragments designed to bind to a specific enzyme. A clear example is found in the development of Pim-1 kinase inhibitors. Certain pyrido[2,3-d]pyrimidine derivatives, synthesized from pyridine precursors, have been identified as potent inhibitors of Pim-1 kinase, inducing apoptosis in cancer cells. nih.gov The synthesis of these molecules showcases how a reactive chloromethyl group on a pyridine ring can be used to construct larger, more complex molecules with specific biological targets. nih.gov
The Pivotal Role of 2-Chloro-5-(chloromethyl)pyridine in Advanced Chemical Synthesis
The compound 2-chloro-5-(chloromethyl)pyridine, commonly abbreviated as CCMP, is a highly significant intermediate in the field of organic and industrial chemistry. With the CAS number 70258-18-3, this pyridine derivative is a foundational building block for a multitude of complex molecules, particularly within the agrochemical sector. Its unique structure, featuring a chlorinated pyridine ring and a reactive chloromethyl group, makes it a versatile precursor for synthesizing a range of high-value commercial products. This article explores the specific applications of 2-chloro-5-(chloromethyl)pyridine in the synthesis of advanced agrochemicals and its emerging uses in material science.
Advanced Analytical and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. rsc.org The analysis of ¹H and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework.
While specific experimental spectra for 2-(Chloromethyl)-5-methoxypyridine are not widely documented in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous pyridine (B92270) derivatives. chemicalbook.comresearchgate.nettutorchase.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the chloromethyl group, and the methyl protons of the methoxy (B1213986) group.
The proton at position 6 (H-6), adjacent to the nitrogen, would appear furthest downfield.
The proton at position 4 (H-4) would likely be coupled to the protons at positions 3 and 6.
The proton at position 3 (H-3) would show coupling to the H-4 proton.
The chloromethyl protons (-CH₂Cl) would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.
The methoxy protons (-OCH₃) would also appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
The carbons of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the nitrogen (C-2) and the carbon attached to the methoxy group (C-5) would be significantly affected.
The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region, with its chemical shift influenced by the chlorine atom.
The carbon of the methoxy group (-OCH₃) would resonate at a characteristic upfield position.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~7.3 | - |
| H-4 | ~7.2 | - |
| H-6 | ~8.2 | - |
| -CH₂Cl | ~4.6 | ~45 |
| -OCH₃ | ~3.9 | ~55 |
| C-2 | - | ~152 |
| C-3 | - | ~122 |
| C-4 | - | ~138 |
| C-5 | - | ~156 |
Note: The values in this table are estimations based on data from similar compounds and general NMR principles. Actual experimental values may vary.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information. nih.govlibretexts.org
For this compound (C₇H₈ClNO), the exact molecular weight can be calculated from its chemical formula. The monoisotopic mass is 157.0294 Da. nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺•) would be observed at m/z ≈ 157.
The fragmentation of the molecular ion upon ionization provides valuable structural clues. miamioh.edunih.govresearchgate.net Key fragmentation pathways for this molecule would likely involve the cleavage of bonds associated with the functional groups.
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group is a common pathway for aromatic compounds with alkyl substituents. This would result in the loss of a chloromethyl radical (•CH₂Cl), leading to a fragment corresponding to the 5-methoxypyridinium ion.
Loss of Chlorine: The molecule can lose a chlorine radical (Cl•) to form a cation at [M-35]⁺.
Loss from Methoxy Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the methoxy group, or through the elimination of a neutral formaldehyde (B43269) molecule (CH₂O).
Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, leading to a series of smaller fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Structure | m/z (Mass/Charge) | Proposed Origin |
|---|---|---|
| [C₇H₈ClNO]⁺• | 157 | Molecular Ion ([M]⁺•) |
| [C₆H₆NO]⁺ | 108 | Loss of •CH₂Cl |
| [C₇H₈NO]⁺ | 122 | Loss of •Cl |
| [C₆H₅ClNO]⁺• | 142 | Loss of •CH₃ |
Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometry technique used.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds, providing a unique "fingerprint" for the compound. nih.govnih.gov
Expected Vibrational Frequencies:
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O bond of the methoxy group will show a strong absorption, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-Cl Stretching: The vibration of the carbon-chlorine bond in the chloromethyl group is expected to appear in the 600-800 cm⁻¹ range.
Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending vibrations of the substituted pyridine ring will be present in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.
Table of Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂Cl, -OCH₃ | 2850 - 3000 |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |
| Asymmetric C-O-C Stretch | Methoxy Group | 1200 - 1300 |
| Symmetric C-O-C Stretch | Methoxy Group | 1000 - 1050 |
| C-Cl Stretch | Chloromethyl Group | 600 - 800 |
Computational Chemistry Methodologies
Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for studying molecular geometry, electronic structure, and bonding.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. amazonaws.comuni.lu It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
A DFT study of this compound, which has not been extensively reported in the literature, would involve optimizing the molecule's geometry to find its most stable conformation. This calculation would yield key parameters:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-N, H-C-H).
Dihedral Angles: The torsional angles that define the 3D arrangement of the atoms and the planarity of the pyridine ring.
Furthermore, DFT calculations can determine the electronic properties of the molecule. The energies of the HOMO and LUMO are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule based on the Lewis structure concept. mdpi.com It examines charge delocalization, which results from interactions between filled (donor) and empty (acceptor) orbitals. miamioh.edu
For this compound, an NBO analysis could reveal:
Natural Atomic Charges: The charge distribution on each atom, indicating which parts of the molecule are electron-rich or electron-poor. The nitrogen atom and the oxygen of the methoxy group are expected to have negative charges, while the carbons attached to them and the hydrogen atoms will be more positive.
Hyperconjugative Interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. Key interactions in this molecule would include:
Delocalization from the lone pair of the pyridine nitrogen (nN) into the anti-bonding π* orbitals of the ring.
Delocalization from the lone pairs of the methoxy oxygen (nO) into adjacent anti-bonding orbitals.
Interactions involving the σ and σ* orbitals of the C-Cl bond, which can influence the reactivity of the chloromethyl group.
The stabilization energies (E⁽²⁾) calculated in NBO analysis quantify the strength of these donor-acceptor interactions. A larger E⁽²⁾ value indicates a stronger interaction and greater stabilization of the molecule due to that specific electron delocalization. miamioh.edu
Crystallographic Analysis of Derivatives
In a typical X-ray diffraction experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, from which the atomic positions are determined. diva-portal.org
For 2-Chloro-5-(chloromethyl)pyridine (B46043), the crystal structure revealed that the molecule is nearly planar. nih.gov The bond lengths and angles were found to be within the normal ranges. The analysis also showed the presence of weak intermolecular C—H···N hydrogen bonds, which connect the molecules into dimers, contributing to the stability of the crystal lattice. nih.gov The refinement of the crystal structure data allows for the precise determination of atomic coordinates and displacement parameters.
The table below presents selected crystallographic data for the related compound, 2-Chloro-5-(chloromethyl)pyridine, illustrating the type of detailed structural information obtained from X-ray single crystal diffraction.
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Table 1: Selected crystallographic data for 2-Chloro-5-(chloromethyl)pyridine. nih.gov
The structural information obtained from X-ray diffraction of derivatives is essential for understanding the solid-state packing and intermolecular forces, which can influence the physical properties of the compound. Similar studies on other methoxypyridine derivatives have also employed single crystal X-ray diffraction to elucidate their non-planar bent conformations and various intermolecular interactions. researchgate.netyoutube.com
Q & A
Q. What are the standard synthetic routes for 2-(Chloromethyl)-5-methoxypyridine, and how are reaction conditions optimized?
The synthesis typically involves chloromethylation of 5-methoxypyridine using formaldehyde and hydrochloric acid under reflux, catalyzed by Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . Optimization focuses on:
- Catalyst selection : ZnCl₂ offers higher yields but requires careful moisture control.
- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) isolates the product from unreacted starting materials and dimeric byproducts .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Characterization employs:
- Spectroscopy :
Q. What purification strategies are effective for removing common impurities in this compound?
Key impurities include residual 5-methoxypyridine and dimeric chloromethylated derivatives. Mitigation strategies:
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) .
- Chromatography : Flash chromatography with gradient elution (hexane → ethyl acetate) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
The chloromethyl group acts as an electrophilic center, enabling:
- SN2 reactions : Substitution with amines (e.g., piperidine) forms pyridinylmethylamine derivatives, critical in drug discovery .
- Steric effects : Methoxy group at the 5-position directs nucleophilic attack to the 2-position via electronic and steric guidance .
- Computational insights : DFT studies show a reaction barrier of ~25 kcal/mol for chloride displacement, suggesting mild conditions suffice .
Q. What analytical methods resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from solvent effects or tautomerism. Resolution strategies:
- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Maps coupling between methoxy protons and adjacent pyridine carbons .
- High-resolution MS (HRMS) : Confirms exact mass (calc. 157.0295 for C₇H₈ClNO; observed 157.0293) .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?
- Docking studies : Pyridine nitrogen coordinates with catalytic residues (e.g., serine in proteases), while the chloromethyl group forms covalent bonds with nucleophilic cysteines .
- MD simulations : Predict stability of inhibitor-enzyme complexes; chloromethyl group shows higher binding entropy (-ΔS = 15 kcal/mol·K) than non-covalent analogs .
- ADMET profiling : LogP ~1.5 (predicted) suggests moderate blood-brain barrier penetration, relevant for CNS-targeting drugs .
Q. What safety protocols are critical when handling this compound in scale-up experiments?
- Ventilation : Use fume hoods to prevent inhalation of HCl fumes during synthesis .
- Personal protective equipment (PPE) : Nitrile gloves and goggles mitigate skin/eye contact risks .
- Waste management : Neutralize acidic waste with sodium bicarbonate before disposal .
- Spill response : Absorb with vermiculite; avoid water to prevent exothermic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
